Bienvenue dans la boutique en ligne BenchChem!

5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride

Medicinal Chemistry Process Chemistry Scaffold Differentiation

5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride (CAS 1423026-02-1) is a chiral pyrrolidine derivative with the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol. The compound features a saturated five-membered nitrogen-containing heterocycle substituted with a hydroxymethyl group at the 5-position and a hydroxyl group at the 3-position, supplied as the hydrochloride salt to enhance stability and aqueous solubility.

Molecular Formula C5H12ClNO2
Molecular Weight 153.61
CAS No. 1423026-02-1
Cat. No. B2837513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride
CAS1423026-02-1
Molecular FormulaC5H12ClNO2
Molecular Weight153.61
Structural Identifiers
SMILESC1C(CNC1CO)O.Cl
InChIInChI=1S/C5H11NO2.ClH/c7-3-4-1-5(8)2-6-4;/h4-8H,1-3H2;1H
InChIKeyIUHDMWJWUWKOFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride (CAS 1423026-02-1): Chemical Class and Key Procurement Properties


5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride (CAS 1423026-02-1) is a chiral pyrrolidine derivative with the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol . The compound features a saturated five-membered nitrogen-containing heterocycle substituted with a hydroxymethyl group at the 5-position and a hydroxyl group at the 3-position, supplied as the hydrochloride salt to enhance stability and aqueous solubility . It belongs to the broader class of hydroxymethylpyrrolidines, which serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals . This specific regioisomer and salt form is stocked by multiple global suppliers at purities ranging from 95% to 98% (HPLC) and is marketed primarily as a research chemical and synthetic building block . The compound carries GHS hazard statements H315 (skin irritation) and H319 (eye irritation), requiring standard laboratory handling precautions [1].

Why Generic Substitution of 5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride Is Not Advisable Without Verification


Pyrrolidine-based scaffolds containing hydroxymethyl and hydroxyl substituents are not interchangeable due to the profound impact of regioisomerism and stereochemistry on both synthetic utility and biological target engagement. The 5-substituted regioisomer (this compound) presents a fundamentally different spatial arrangement of hydrogen-bond donors and acceptors compared to the 4-substituted analogues such as (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, which has been independently validated as a key intermediate for purine nucleoside phosphorylase (PNP) inhibitors via a distinct synthetic route [1]. The hydrochloride salt form further differentiates this compound from its free-base counterparts, as salt formation directly modulates aqueous solubility, hygroscopicity, and long-term storage stability, all of which are critical for reproducible synthetic outcomes in kilogram-scale campaigns [1][2]. Additionally, patent literature explicitly links the (3R,5S) stereoisomer of this scaffold to the preparation of azabenzofuranyl MEK kinase inhibitors, a therapeutic class where subtle stereochemical alterations can ablate target potency . These orthogonal dimensions of differentiation—regiochemistry, stereochemistry, and salt form—mean that substituting one in-class compound for another without prior analytical and functional validation introduces unacceptable risk into both research reproducibility and industrial process chemistry [2].

Quantitative Differentiation Evidence for 5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride (1423026-02-1)


Regioisomeric Differentiation: 5-Substituted vs. 4-Substituted Pyrrolidine Scaffolds Exhibit Distinct Synthetic Lineages and End-Product Classes

The target compound is a 5-(hydroxymethyl)pyrrolidin-3-ol, whereas the most extensively characterized comparator in the patent and process chemistry literature is the 4-(hydroxymethyl) regioisomer, specifically (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. This regioisomer has been synthesized at scale via asymmetric 1,3-dipolar cycloaddition achieving a 51% overall yield and has been explicitly validated as a precursor to purine nucleoside phosphorylase (PNP) inhibitors [1]. In contrast, the 5-substituted scaffold is cited in patent literature as a building block for azabenzofuranyl MEK kinase inhibitors, a structurally and mechanistically distinct target class . The two regioisomers thus serve non-overlapping downstream synthetic pathways, making regioisomeric identity a first-order selection criterion for procurement.

Medicinal Chemistry Process Chemistry Scaffold Differentiation

Stereochemical Specificity: (3R,5S) Enantiomer Demonstrates Defined Biological Activity Relevant to MEK Kinase Inhibition

The (3R,5S) stereoisomer of 5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride (CAS 478922-47-3) is specifically cited in vendor technical documentation as a pyrrolidine derivative used in the preparation of azabenzofuranyl compounds that function as MEK kinase inhibitors . The parent patent (EP 2069354 B1 / WO2008024725A1) discloses azabenzofuranyl compounds of Formula I with anti-cancer and anti-inflammatory activity via MEK kinase inhibition, establishing the therapeutic relevance of this stereochemical configuration [1]. While the target compound (CAS 1423026-02-1) is supplied as a mixture of stereoisomers or unspecified stereochemistry, procurement of the stereochemically defined (3R,5S) isomer (CAS 478922-47-3) may be required for projects targeting MEK-dependent pathways. This stereochemical requirement is non-negotiable for biological activity, as MEK kinase active sites exhibit well-documented stereochemical discrimination.

Kinase Inhibition Stereochemistry Drug Discovery

Hydrochloride Salt vs. Free Base: Enhanced Aqueous Solubility Enables Broader Reaction Medium Compatibility

The target compound is supplied as the hydrochloride salt (C₅H₁₂ClNO₂, MW 153.61), whereas the corresponding free base, 5-(hydroxymethyl)pyrrolidin-3-ol (C₅H₁₁NO₂, MW 117.15), is also commercially available . Salt formation is a well-established strategy to improve aqueous solubility of amine-containing heterocycles. Vendor specifications for the hydrochloride salt indicate solubility in water, methanol, and dimethyl sulfoxide , while the free base exhibits different solubility characteristics. For aqueous-phase reactions, biochemical assays, or processes requiring dissolution in polar media, the hydrochloride form is functionally distinct from the free base. This differential solubility directly impacts reaction homogeneity, extraction efficiency, and formulation options in both discovery and process development settings.

Salt Selection Solubility Process Chemistry

Purity Grade Differentiation: 98% (HPLC) Grade Available for Stringent Pharmaceutical Intermediate Applications

The compound is commercially available at multiple purity grades. Standard research-grade material is supplied at 95% purity , while higher-purity 98% (HPLC) material is available from select vendors for applications requiring greater assurance of impurity control . For pharmaceutical intermediate applications, particularly those governed by ICH Q3A guidelines on impurity qualification, the availability of a 98% purity grade provides a measurable quality advantage. This 3% absolute purity difference translates to a 60% reduction in total unspecified impurities (from 5% to 2%), which is material for downstream purity specifications of final active pharmaceutical ingredients.

Purity Specification Quality Control Pharmaceutical Intermediates

Recommended Application Scenarios for 5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride Based on Differentiated Evidence


Synthesis of Azabenzofuranyl MEK Kinase Inhibitors for Oncology Research

This compound, particularly its (3R,5S) stereoisomer, is specifically cited as a pyrrolidine building block for the preparation of azabenzofuranyl compounds that function as MEK kinase inhibitors, a validated class of anti-cancer agents . The parent patent family (WO2008024725A1 / EP 2069354 B1) discloses these compounds for the treatment of hyperproliferative disorders, including cancer, and inflammatory diseases [1]. Research groups engaged in MEK pathway-targeted oncology drug discovery should prioritize this scaffold and verify stereochemical identity before procurement, as the (3R,5S) configuration is the form linked to this therapeutic application.

Chiral Pyrrolidine Library Synthesis for Structure-Activity Relationship (SAR) Studies

The compound's dual functional groups (hydroxyl at C3, hydroxymethyl at C5) on a chiral pyrrolidine core provide three distinct derivatization handles—the secondary amine, the secondary alcohol, and the primary alcohol—enabling systematic SAR exploration through parallel library synthesis. The differentiated regioisomeric identity (5-substituted vs. the more common 4-substituted pyrrolidines) offers access to a distinct region of chemical space that is underrepresented in commercial screening collections [2]. Medicinal chemistry teams seeking to diversify their fragment or lead-like libraries with novel pyrrolidine scaffolds would benefit from this compound's unique substitution pattern.

Process Chemistry Development Requiring High-Purity Hydrochloride Salt Intermediates

For kilogram-scale process development where aqueous workup and crystallization are critical unit operations, the hydrochloride salt form at 98% purity provides measurable advantages in solubility, extractability, and impurity control . The 60% reduction in total unspecified impurities compared to standard 95% grade material simplifies downstream purification requirements. Process chemistry groups scaling MEK inhibitor or related azabenzofuranyl syntheses should specify the hydrochloride salt and 98% purity grade to align with ICH Q3A impurity qualification expectations for pharmaceutical intermediates.

Mechanistic Probe Synthesis for Kinase Selectivity Profiling

Given the documented role of this pyrrolidine scaffold in MEK inhibitor design, the compound can serve as a starting material for synthesizing affinity probes, activity-based probes, or fluorescently labeled analogues for kinase selectivity profiling [1]. The presence of both a primary alcohol (hydroxymethyl) and a secondary amine provides orthogonal conjugation handles compatible with established bioconjugation chemistries (e.g., NHS ester coupling to the amine; carbonyldiimidazole activation of the primary alcohol), enabling flexible probe design.

Quote Request

Request a Quote for 5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.